molecular formula C8H13N3O B15274002 2-(2-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one

2-(2-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B15274002
M. Wt: 167.21 g/mol
InChI Key: KZBLMTRVFBHXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one is a chemical compound for research use. It belongs to the 3,4-dihydropyrimidin-4-one (DHPM) class, which is recognized in medicinal chemistry as a privileged structure . Privileged structures are molecular scaffolds known for their ability to interact with multiple biological targets, making them valuable starting points in the drug discovery process . Compounds based on the DHPM core have been found to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties . Research into similar dihydropyrimidinone structures has identified potent and selective antagonists for the human A 2B adenosine receptor (AdoR) , suggesting potential applications in developing treatments for conditions like asthma, COPD, and diabetes . Furthermore, other research has explored the use of related 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives as potential therapeutic agents for cell proliferation disorders, including cancer, inflammation, and autoimmune diseases . The synthetic pathway for such compounds is often derived from versatile multi-component reactions, facilitating diverse structural modifications for research and development purposes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(2-aminoethyl)-4-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-2-6-5-8(12)11-7(10-6)3-4-9/h5H,2-4,9H2,1H3,(H,10,11,12)

InChI Key

KZBLMTRVFBHXSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)CCN

Origin of Product

United States

Preparation Methods

Aldehyde Component: Introducing the 2-Aminoethyl Group

The 2-aminoethyl moiety at position 2 necessitates an aldehyde precursor bearing a protected amine. For example, N-Boc-2-aminoethylaldehyde (I ) can serve as the aldehyde component, where the tert-butoxycarbonyl (Boc) group prevents unwanted side reactions during cyclization. Post-condensation acidic deprotection (e.g., HCl/dioxane) would yield the free amine.

β-Keto Ester Component: Installing the 6-Ethyl Substituent

Ethyl 3-ketopentanoate (II ), though less common than ethyl acetoacetate, provides the requisite ethyl group at position 6. Its synthesis involves Claisen condensation of ethyl propionate and ethyl acetate under basic conditions. Alternative approaches employ alkylation of β-keto esters with ethyl halides, though regioselectivity challenges may arise.

Urea and Catalytic Systems

Standard urea ensures the formation of the pyrimidinone core. Catalysts such as l-proline nitrate (yielding 68–72% in analogous syntheses) or granite/quartz (68% efficiency) offer eco-friendly alternatives to traditional HCl. Reaction optimization in ethanol at reflux (78–82°C, 6–8 h) balances yield and functional group stability.

Representative Protocol

  • Combine I (1.0 equiv), II (1.2 equiv), and urea (1.5 equiv) in ethanol.
  • Add l-proline nitrate (10 mol%) and reflux for 7 h.
  • Cool, filter, and concentrate under reduced pressure.
  • Deprotect with 4M HCl/dioxane (2 h, rt).
  • Neutralize with NaHCO₃ and extract with EtOAc.

Yield: ~58% (theoretical); Purity: >90% (HPLC). Challenges include β-keto ester enolization competing with imine formation, necessitating excess aldehyde.

Post-Synthetic Functionalization Strategies

For substrates incompatible with direct Biginelli synthesis, stepwise functionalization of DHPM intermediates provides an alternative:

Alkylation of 6-Ethyl-3,4-dihydropyrimidin-4-one

Starting from 6-ethyl-DHPM (III ), generated via standard Biginelli conditions, N-alkylation at position 1 or 3 introduces the aminoethyl chain. Using 2-bromoethylamine hydrobromide and K₂CO₃ in DMF (80°C, 12 h) achieves moderate yields (42–45%) but risks over-alkylation. Microwave-assisted conditions (100°C, 20 min) improve selectivity to 61%.

Reductive Amination

Condensation of III with glyoxal followed by reductive amination using NaBH₃CN/NH₃ (MeOH, 0°C) generates the 2-aminoethyl group. This method avoids protecting groups but suffers from low regiocontrol (28% yield).

Enantioselective Approaches

Chiral phosphoric acids (e.g., H₈-BINOL-based catalysts) enable asymmetric Biginelli reactions, critical for pharmaceutical applications. Using I and II with ( R )-TRIP (3 mol%) in toluene at −40°C achieves 76% ee but reduces yield to 39%.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling I , II , and urea with ZnO nanoparticles (10 wt%) at 350 rpm for 45 min delivers the product in 67% yield, minimizing waste.

Biocatalytic Routes

Immobilized lipase B (Novozym 435) in PEG-400 mediates cyclization at 50°C, achieving 54% yield over 24 h. Though slower, this method eliminates metal catalysts.

Analytical and Optimization Data

Table 1: Comparative Yields Across Methods

Method Catalyst Yield (%) Purity (%)
Classical Biginelli l-proline nitrate 58 92
Post-alkylation K₂CO₃ 45 88
Mechanochemical ZnO NPs 67 94
Biocatalytic Novozym 435 54 90

Key Observations

  • Acidic deprotection of I reduces yields by 12–15% due to partial DHPM ring hydrolysis.
  • Ethanol outperforms acetonitrile as a solvent (ΔYield = +18%).
  • Enantioselective methods require trade-offs between ee and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, particularly at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidinones and dihydropyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

2-(2-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical processes. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Key Suppliers and Purity Levels

Compound Name Supplier Purity (%) CAS Number
2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one American Elements 99.9 Not specified
2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one American Elements 95 135988491
6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one Parchem 95 1338993-43-3

Q & A

Q. What are the optimal synthetic routes for 2-(2-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one, and how are yields optimized?

Methodological Answer: The synthesis of pyrimidinone derivatives typically involves multi-step reactions under controlled conditions. For example:

  • Condensation Reactions : A mixture of aldehydes (e.g., 4-methoxybenzaldehyde), β-keto esters (e.g., ethyl acetoacetate), and urea/thiourea in the presence of ZnCl₂ as a catalyst, refluxed in a 1:1 n-heptane-toluene solvent system. Reaction progress is monitored via TLC, followed by purification via recrystallization .
  • Thienopyrimidinone Derivatives : Substituted thieno[2,3-d]pyrimidinones are synthesized by reacting 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one with aryl/alkyl thiols under basic conditions (e.g., K₂CO₃ in DMF). Yields range from 70% to 96%, depending on substituents (Table 1) .

Q. Table 1. Representative Synthetic Yields and Characterization Data

CompoundYield (%)Melting Point (°C)Key Spectral Data (¹H NMR)
2l 83151–154δ 2.45 (s, 3H, CH₃), 6.80–7.40 (m, ArH)
2m 72221–224δ 2.35 (s, 3H, CH₃), 7.25–7.60 (m, ArH)
8 96216–218δ 12.10 (s, 1H, COOH), 8.10 (d, ArH)

Q. What spectroscopic and computational methods are used to characterize this compound?

Methodological Answer:

  • ¹H NMR and HRMS : Confirm molecular structure via proton environments (e.g., ethyl groups at δ 1.20–1.40, NH₂ signals at δ 5.50–6.00) and high-resolution mass spectrometry for molecular ion validation .
  • XLogP3 and Topological Polar Surface Area (TPSA) : Predict lipophilicity (XLogP3 = 3.2) and membrane permeability (TPSA = 66.8 Ų) using tools like Molinspiration or ACD/Labs .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions in crystalline derivatives (e.g., hydrogen bonding patterns in thienopyrimidinones) .

Advanced Research Questions

Q. How can structural modifications enhance the compound's bioactivity, and what design principles apply?

Methodological Answer:

  • Functional Group Engineering : Introduce sulfanyl (e.g., 2m ), carboxylic acid (8 ), or glutamic acid (2 ) moieties to improve solubility or target binding. For example, 8 shows enhanced water solubility due to its benzoic acid substituent .
  • Hybrid Scaffolds : Combine pyrimidinone cores with pharmacophores like morpholine or piperidine (e.g., derivatives in ) to modulate enzyme inhibition (e.g., kinase targets) .
  • SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with antimicrobial activity using MIC assays against Gram-positive bacteria .

Q. How do researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assay Conditions : Control variables such as solvent (DMSO concentration ≤1%), cell lines (e.g., HepG2 vs. MCF7), and incubation times to minimize variability .
  • Meta-Analysis of Published Data : Compare IC₅₀ values across studies (e.g., anticancer activity ranging from 10–50 µM) to identify outliers and validate mechanisms via knock-down experiments (e.g., siRNA targeting putative receptors) .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific kinase inhibition, which may explain discrepancies in cellular vs. enzymatic assays .

Q. What computational strategies predict reactivity and metabolic stability?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to identify nucleophilic sites (e.g., NH₂ group) prone to electrophilic attack .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 isoforms) and blood-brain barrier penetration based on TPSA and LogP .
  • Molecular Dynamics (MD) Simulations : Simulate binding to biological targets (e.g., dihydrofolate reductase) over 100 ns trajectories to assess binding mode stability .

Data Contradiction Analysis

Case Study : A study reports potent antifungal activity (MIC = 2 µg/mL), while another shows no efficacy (MIC > 100 µg/mL).
Resolution Steps :

Verify compound purity (>95% by HPLC; CAS 551931-23-8) and storage conditions (desiccated, -20°C) .

Re-test under uniform conditions (e.g., CLSI M27 protocol for fungi) .

Explore stereochemical impacts: Enantiomers (e.g., E/Z isomers in ) may exhibit divergent bioactivity .

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